molecular formula C9H13NO3S B3241378 2-((4-Aminobenzyl)sulfonyl)ethanol CAS No. 145872-59-9

2-((4-Aminobenzyl)sulfonyl)ethanol

Cat. No.: B3241378
CAS No.: 145872-59-9
M. Wt: 215.27 g/mol
InChI Key: HWMLEMOAAGCZRL-UHFFFAOYSA-N
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Description

2-((4-Aminobenzyl)sulfonyl)ethanol is an organic compound with the molecular formula C9H13NO3S. It is characterized by the presence of an amino group attached to a benzyl sulfonyl moiety, which is further connected to an ethanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminobenzyl)sulfonyl)ethanol typically involves the reaction of 4-aminobenzyl chloride with sodium sulfite, followed by the addition of ethylene oxide. The reaction conditions often include a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminobenzyl)sulfonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Aminobenzyl)sulfonyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Aminobenzyl)sulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Aminophenyl)sulfonyl)ethanol
  • 4-(2-Hydroxyethylsulfonyl)aniline
  • 2-(4-Aminobenzenesulfonyl)ethanol

Uniqueness

2-((4-Aminobenzyl)sulfonyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an amino group, benzyl sulfonyl moiety, and ethanol group allows for versatile reactivity and a wide range of applications .

Properties

IUPAC Name

2-[(4-aminophenyl)methylsulfonyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMLEMOAAGCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-{[(4-Nitrophenyl)methyl]sulfonyl}ethanol (Intermediate 148, 7.64 g, 46.3 mmol theoretical) and 10 wt % Pd/C (788 mg) in MeOH was stirred under an atmosphere of H2 at room temperature for 2 h, then filtered through a pad of celite. The filtrate was concentrated in vacuo, and the orange residue was recrystallized from MeOH/Et2O to give the desired product as light yellow crystals (3.65 g, 17.0 mmol, 37% over 3 steps). MS: M(C9H13NO3S)=215.27, (M+H)+=216.0.
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
788 mg
Type
catalyst
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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